molecular formula C21H21N3O5 B2636557 ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886175-69-5

ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2636557
CAS No.: 886175-69-5
M. Wt: 395.415
InChI Key: QGDMQAVXSFZMAT-UHFFFAOYSA-N
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Description

Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Its molecular architecture includes a spiro junction at the indole-3 and pyrano-pyridine-4' positions, with critical substituents such as an ethyl ester at C3', an ethyl group at C6', and a methyl group at C7'. This compound belongs to a class of spirooxindole derivatives, which are pharmacologically significant due to their ability to interact with biological targets like kinases and apoptosis regulators .

Properties

IUPAC Name

ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-24-11(3)10-14-15(18(24)25)21(16(17(22)29-14)19(26)28-5-2)12-8-6-7-9-13(12)23-20(21)27/h6-10H,4-5,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDMQAVXSFZMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-amino-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of indole derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of this compound possess significant antitumor properties. For instance, compounds related to spiro-indolin structures have demonstrated the ability to induce apoptosis in cancer cells by arresting cell cycle progression at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Cholinesterase Inhibition

Research indicates that some derivatives can inhibit cholinesterase enzymes, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFindingsApplications
Study A (2022) Investigated the synthesis of spiro-indoline derivatives showing antitumor activity.Potential cancer treatment.
Study B (2023) Evaluated antimicrobial efficacy against S. aureus and other pathogens.Development of new antibiotics.
Study C (2021) Assessed cholinesterase inhibitory effects in vitro.Neuroprotective agent in Alzheimer's disease research.

Mechanism of Action

The mechanism of action of ethyl 2’-amino-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Pharmacological Findings Source
Target Compound Ethyl ester (C3'), ethyl (C6'), methyl (C7') C26H26N4O5* N/A (inferred anticancer potential)
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-...-3'-carboxylate () Methyl ester (C3'), pyridinylmethyl (C6'), methyl (C1', C7') C25H22N4O5 Anticancer activity (unspecified IC50)
2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-...-3′-carbonitrile () Carbonitrile (C3'), 3-fluorobenzyl (C1'), methoxyethyl (C6') C27H23FN4O4 N/A (structural focus)
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives () Oxindole core, pyrano-pyrimidine fusion Varies IC50 = 10.86 μM (HeLa cells)
2'-Amino-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile (MESVAL, ) Carbonitrile (C3'), quinoline fusion C22H15N5O3 N/A (crystallographic focus)

*Inferred from by replacing methyl ester with ethyl ester.

Key Structural Differences:

  • C6' Substituent: The ethyl group in the target compound contrasts with the pyridinylmethyl () or methoxyethyl () groups, which could alter steric bulk and hydrogen-bonding capacity.

Functional and Pharmacological Comparisons

Synthesis Routes:

  • The target compound is likely synthesized via multicomponent reactions (MCRs) involving isatins, malononitrile, and 4-hydroxy-6-methylpyridin-2-ones, as described for analogous spirooxindoles (e.g., NaOAc catalysis in ethanol; 55–90% yields) . This contrasts with ’s use of tert-butyl carbamate protection and MPLC purification for piperidine-fused analogs.

Anticancer Activity:

  • Pyrano[3,2-c]pyridine derivatives (e.g., ) exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50 = 10.86 μM) by inducing apoptosis via caspase-3 activation . The target compound’s ethyl and methyl substituents may enhance metabolic stability compared to ’s unsubstituted analogs.
  • Carbonitrile-containing analogs () show reduced cytotoxicity compared to ester derivatives, suggesting the carboxylate group is critical for bioactivity .

Antimicrobial Activity:

  • Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-2-ones () inhibit Staphylococcus aureus (MIC = 8 μg/mL), attributed to the pyrimidine moiety’s hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound (Carbonitrile Analog) (Pyrano-Pyrimidine)
Molecular Weight ~472.5 g/mol 486.5 g/mol ~450 g/mol
LogP (Predicted) ~2.1 (moderate lipo.) 3.2 (higher due to fluorobenzyl) 1.8 (polar pyrimidine)
Hydrogen Bond Donors 2 (NH2, NH) 2 (NH2, NH) 3 (NH2, NH, OH)

Biological Activity

Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a spiro structure that connects an indole moiety with a pyrano[3,2-c]pyridine framework. Its molecular formula is C25H29N3O5C_{25}H_{29}N_{3}O_{5}, with a molecular weight of approximately 429.52 g/mol. The intricate structure contributes to its potential interactions with various biological targets.

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures may exhibit significant pharmacological properties , including:

  • Anticancer Activity : Ethyl 2'-amino-6'-ethyl-7'-methyl derivatives have shown promising anticancer effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound's structural features suggest possible anti-inflammatory activities. Compounds with indole and pyrano moieties are known for their ability to modulate inflammatory pathways .

The mechanisms through which ethyl 2'-amino-6'-ethyl-7'-methyl compounds exert their biological effects are under investigation. Some proposed mechanisms include:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for the development of anticancer therapies targeting microtubule dynamics.
  • Receptor Interactions : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Detailed interaction studies are necessary to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have focused on the biological activities of structurally related compounds:

StudyCompoundActivityIC50 Value
Indole derivativeAnticancer (HCT116)4.43 µM
Metal complex of indoleAnticancer (MCF-7)Low micromolar range
Indole-imidazole complexCytoprotectiveNot specified

These findings highlight the potential of indole-based compounds in drug discovery and development.

Q & A

Q. What are the recommended synthetic routes for this spiro[indole-pyrano[3,2-c]pyridine] derivative?

Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of indole precursors with pyranopyridine intermediates under reflux conditions (e.g., 1,4-dioxane with triethylamine as a base, heated for 6+ hours) .
  • Step 2 : Functionalization of the amino and ester groups. For example, Boc protection of amines may prevent unwanted side reactions during subsequent steps .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the spiro product.
  • Key Challenge : Achieving regioselectivity in the spiro ring formation; microwave-assisted synthesis or catalyst optimization (e.g., Lewis acids) may improve yields .

Q. How is the compound characterized to confirm its structure?

A combination of analytical techniques is required:

  • X-ray crystallography resolves the spiro configuration and stereochemistry, as demonstrated for analogous fused pyrimidines .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. Coupling constants (e.g., J = 8–10 Hz for pyran protons) differentiate axial/equatorial conformations .
  • Mass spectrometry (ESI or HRMS) verifies molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) improve cyclization efficiency.
  • Temperature control : Microwave irradiation reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >70% .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • DFT calculations model electron density distribution to identify reactive sites (e.g., the amino group’s nucleophilicity) .
  • Molecular docking (using AutoDock Vina or Schrödinger) evaluates interactions with biological targets (e.g., kinase enzymes) based on the spiro system’s conformational rigidity .

Q. How are spectral data contradictions resolved (e.g., NMR shifts varying across studies)?

  • Solvent effects : Compare shifts in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO deshields protons by 0.2–0.5 ppm .
  • Dynamic effects : Variable-temperature NMR detects conformational exchange broadening signals (e.g., spiro ring puckering) .

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying yields (e.g., 39% vs. 70%)?

  • Critical factors :
FactorImpactExample
Reaction timeLonger durations (>12 hours) improve cyclization but risk decomposition 6h reflux: 39% yield vs. 2h microwave: 70% yield
Catalyst loadingExcess Pd/C (10 mol%) accelerates hydrogenation but increases byproducts
Purification methodRecrystallization vs. chromatography alters recovery rates
  • Mitigation : Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst type.

Stability and Functionalization

Q. How does the amino group’s reactivity influence derivatization strategies?

  • Protection : Boc or Fmoc groups prevent undesired side reactions during ester hydrolysis or alkylation .
  • Derivatization : Acylation (e.g., acetyl chloride) or sulfonylation (e.g., tosyl chloride) modifies the amino group for SAR studies .

Q. What are the stability challenges under ambient conditions?

  • Hydrolysis : The ester moiety is prone to degradation in humid environments; storage at −20°C in anhydrous DMSO is advised .
  • Light sensitivity : UV exposure induces ring-opening in the pyrano[3,2-c]pyridine system; amber vials are recommended .

Structural and Mechanistic Insights

Q. How does the spiro system’s conformation affect biological activity?

  • Rigidity : The spiro junction restricts rotational freedom, enhancing binding selectivity to target proteins (e.g., kinases) .
  • Chirality : Enantiomers show divergent activity; chiral HPLC (e.g., Chiralpak AD-H column) separates stereoisomers for independent testing .

Q. What mechanistic insights explain the compound’s [2,5'-dioxo] moiety formation?

  • Stepwise oxidation : Indole’s 2-position undergoes keto-enol tautomerism, followed by pyran ring oxidation via MnO₂ or DDQ .
  • Byproduct analysis : LC-MS detects intermediates (e.g., hydroxylated derivatives) to refine reaction pathways .

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